3-isocyanatocyclopent-1-ene
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Description
3-isocyanatocyclopent-1-ene is a chemical compound with a molecular weight of 109.13 . It is widely used in various industries .
Synthesis Analysis
The synthesis of this compound involves a variety of processes. For instance, a study has reported the use of triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 . Further analysis of the molecular structure can be done using tools like MolView and VESTA .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. A synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms provides insights into the study of synthetic reaction mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, structure, and purity . More detailed information about its properties can be found on ChemicalBook .Safety and Hazards
Future Directions
The future directions of 3-isocyanatocyclopent-1-ene research could involve its potential applications in various fields. For instance, a large number of osmium complexes with osmium in different oxidation states (II, III, IV, VI) have been reported recently to exhibit good antiproliferative activity in cancer cell lines .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-isocyanatocyclopent-1-ene can be achieved through a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Phosgene", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with phosgene in the presence of sodium hydroxide to form 3-chlorocyclopent-1-ene.", "Step 2: 3-chlorocyclopent-1-ene is then reacted with sodium bicarbonate in methanol to form 3-methoxycarbonylcyclopent-1-ene.", "Step 3: 3-methoxycarbonylcyclopent-1-ene is then reacted with hydrochloric acid to form 3-hydroxycyclopent-1-ene.", "Step 4: 3-hydroxycyclopent-1-ene is then reacted with phosgene in the presence of sodium hydroxide to form 3-isocyanatocyclopent-1-ene.", "Step 5: The final product is isolated and purified by standard techniques such as distillation and recrystallization." ] } | |
CAS No. |
1838123-51-5 |
Molecular Formula |
C6H7NO |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
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